1-(3,4-Dichlorophenyl)butan-1-amine
Description
1-(3,4-Dichlorophenyl)butan-1-amine is a primary amine featuring a butanamine backbone substituted at the 3,4-positions of the phenyl ring with chlorine atoms. The molecular formula is inferred as C₁₀H₁₂Cl₂N, with a calculated molecular weight of 218.11 g/mol. The absence of explicit CAS or EC numbers in the evidence indicates it may be a less-studied derivative compared to its urea-based counterparts (e.g., DCPMU, DCPU) .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6,10H,2-3,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQHLZJQVQONFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=C(C=C1)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)butan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzyl chloride with butylamine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(3,4-Dichlorophenyl)butan-1-amine often involves large-scale synthesis using similar nucleophilic substitution reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural, physical, and functional differences between 1-(3,4-Dichlorophenyl)butan-1-amine and related compounds from the evidence:
Table 1: Structural and Physical Comparison
Note: Data for 1-(3,4-Dichlorophenyl)butan-1-amine is inferred due to lack of direct evidence.
Key Findings:
The methoxy group in 1-(3-chloro-4-methoxyphenyl)butan-1-amine introduces electron-donating effects, which may stabilize the aromatic ring and alter metabolic pathways .
In contrast, primary amines like 1-(3,4-Dichlorophenyl)butan-1-amine may act as weak bases or interact with amine receptors .
Physical State and Stability :
- Compounds with bulky substituents (e.g., 2,3-dimethyl in ) are typically liquids or low-melting solids, whereas dichlorophenyl derivatives may exhibit higher thermal stability due to halogen bonding .
Research Implications and Gaps
- Environmental Behavior : Dichlorophenyl amines may persist in ecosystems due to their hydrophobicity, analogous to DCPMU’s role as a degradation intermediate in pesticide pathways .
Biological Activity
1-(3,4-Dichlorophenyl)butan-1-amine is an organic compound with significant implications in medicinal chemistry, particularly as a precursor in the synthesis of antidepressant molecules. Its unique structure, featuring a butanamine backbone and a 3,4-dichlorophenyl group, contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C10H12Cl2N
- Molecular Weight : 219.12 g/mol
- Structural Characteristics : The presence of two chlorine atoms on the aromatic ring enhances reactivity and biological activity.
Interaction with Biological Targets
The biological activity of 1-(3,4-Dichlorophenyl)butan-1-amine has been explored through various studies focusing on its interaction with key biological systems:
- Antidepressant Activity : This compound is noted for its role in synthesizing antidepressant molecules, indicating potential efficacy in mood regulation and anxiety disorders.
- Antibacterial Properties : Research indicates that derivatives of this compound may exhibit antibacterial activity against Mycobacterium tuberculosis, making it a candidate for further exploration in anti-tuberculosis drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR of 1-(3,4-Dichlorophenyl)butan-1-amine is crucial for optimizing its biological activity. The following table summarizes key analogs and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(2-Chlorophenyl)butan-1-amine | Chlorine at ortho position | Different reactivity due to chlorine positioning |
| 2-(3,4-Dichlorophenyl)butan-2-amine | Amine group at second carbon | Potentially different biological activities |
| 4-(3-Chlorophenyl)butan-1-amine | Chlorine at para position | May exhibit distinct pharmacological properties |
| 1-(3,5-Dichlorophenyl)butan-1-amine | Additional chlorine substituent | Altered electronic properties affecting reactivity |
The variations in substitution patterns on the aromatic ring significantly influence the biological activities of these compounds.
Case Studies
Several case studies have highlighted the potential therapeutic applications of 1-(3,4-Dichlorophenyl)butan-1-amine:
- Antidepressant Synthesis : A study demonstrated that derivatives of this compound showed promising results in preclinical models for depression, suggesting a viable pathway for developing new antidepressant therapies.
- Antimycobacterial Activity : In vitro studies assessed the efficacy of various analogs against Mycobacterium tuberculosis. Compounds exhibiting structural similarities to 1-(3,4-Dichlorophenyl)butan-1-amine were found to have varying degrees of antibacterial activity, with some achieving minimum inhibitory concentrations (MIC) as low as 2.7 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
